

3-(trimethoxysilyl)propyl methacrylate synthesis and characterization

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An In-depth Technical Guide to the Synthesis and Characterization of 3-(trimethoxysilyl)propyl methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(trimethoxysilyl)propyl methacrylate (TMSPMA), also known as [y-(Methacryloyloxy)propyl]trimethoxysilane, is a versatile bifunctional organosilane that serves as a crucial coupling agent and monomer in advanced materials science.[1][2] Its unique molecular structure, featuring a polymerizable methacrylate group and a hydrolyzable trimethoxysilyl group, allows it to form covalent bonds with both organic polymers and inorganic substrates. This dual reactivity makes TMSPMA an indispensable component in the formulation of adhesives, coatings, composites, and dental restorative materials.[1][3][4] In the realm of drug development and biomedical applications, it is utilized in the synthesis of hybrid nanomaterials, functionalized drug carriers, and scaffolds for tissue engineering.[4][5] This guide provides a comprehensive overview of the synthesis, reaction mechanism, and detailed characterization of TMSPMA.

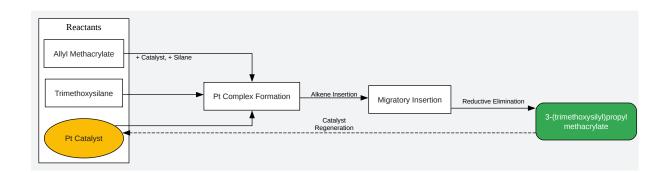
Synthesis of 3-(trimethoxysilyl)propyl methacrylate



The industrial synthesis of 3-(trimethoxysilyl)propyl methacrylate is most commonly achieved through the hydrosilylation of allyl methacrylate with trimethoxysilane.[1][6] This platinum-catalyzed addition reaction is highly efficient and selectively yields the desired γ-isomer due to the higher reactivity of the allyl double bond.[6]

Reaction Mechanism

The synthesis proceeds via a well-established hydrosilylation mechanism, often catalyzed by a platinum complex like Karstedt's catalyst. The key steps involve the oxidative addition of the Si-H bond to the platinum center, coordination of the allyl methacrylate's double bond, migratory insertion, and finally, reductive elimination to yield the product and regenerate the catalyst.



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Caption: Hydrosilylation reaction pathway for TMSPMA synthesis.

Experimental Protocols Protocol 1: Synthesis of 3-(trimethoxysilyl)propyl methacrylate

This protocol describes a general laboratory-scale synthesis.



- Reactor Setup: A 500 mL three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer. The entire apparatus is flushed with dry nitrogen to ensure an inert atmosphere.
- Charging Reactants: The flask is charged with trimethoxysilane and a platinum catalyst (e.g., Karstedt's catalyst, ~10 ppm).
- Addition of Allyl Methacrylate: Allyl methacrylate is added dropwise from the dropping funnel
 to the stirred solution. An inhibitor, such as hydroquinone (50 ppm), is often included to
 prevent premature polymerization of the methacrylate group.[7]
- Reaction Conditions: The reaction is typically exothermic. The temperature is maintained at 60-80°C using a water bath for cooling if necessary. The addition rate of allyl methacrylate is controlled to keep the temperature within this range.
- Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) to observe the consumption of reactants.
- Purification: Upon completion, the crude product is purified by vacuum distillation to remove unreacted starting materials and the catalyst, yielding TMSPMA as a clear, colorless liquid.[1]

Protocol 2: Characterization by FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the presence of key functional groups in the synthesized molecule.

- Sample Preparation: A small drop of the purified liquid TMSPMA is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a neat spectrum can be obtained by placing a thin film of the liquid between two KBr plates.
- Data Acquisition: The spectrum is recorded over the range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.[8] A background spectrum of the clean ATR crystal is recorded first.
- Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in TMSPMA.

Protocol 3: Characterization by NMR Spectroscopy



Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.

- Sample Preparation: Approximately 10-20 mg of the purified TMSPMA is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
- ¹H NMR Acquisition: A proton NMR spectrum is acquired on a spectrometer (e.g., 400 MHz). Standard parameters are used, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.
- 13C NMR Acquisition: A carbon-13 NMR spectrum is acquired. A proton-decoupled pulse sequence is used to simplify the spectrum.
- ²⁹Si NMR Acquisition: A silicon-29 NMR spectrum can also be acquired to confirm the silicon environment.
- Data Analysis: The chemical shifts (δ), integration values, and multiplicity of the signals are analyzed to confirm the structure of the TMSPMA molecule.

Data Presentation and Characterization

The synthesized 3-(trimethoxysilyl)propyl methacrylate is a clear, light-sensitive liquid with a faintly sweet odor.[1] Its identity and purity are confirmed using a combination of spectroscopic techniques.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C10H20O5Si	[1]
Molecular Weight	248.35 g/mol	[9]
Boiling Point	190 °C	[3]
Density	1.045 g/mL at 25 °C	[3]
Refractive Index (n20/D)	1.431	[3]
Flash Point	92 °C (closed cup)	[9]



FTIR Spectroscopic Data

The FTIR spectrum of TMSPMA displays characteristic bands that confirm its chemical structure. The presence of the methacrylate group is confirmed by the C=O and C=C stretching vibrations, while the Si-O-C bonds from the trimethoxysilyl group are also clearly visible.[8]

Wavenumber (cm ⁻¹)	Assignment	Functional Group
~2950	C-H Stretch	CH₃ and CH₂ groups
~1720	C=O Stretch	Ester carbonyl
~1639	C=C Stretch	Methacrylate vinyl group
~1260	C-O Stretch	Ester C-O bond
~1055-1100	Si-O-C Asymmetric Stretch	Trimethoxysilyl group
~815	Si-O Stretch	Trimethoxysilyl group

Data compiled from sources[8][10][11].

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides a definitive structural confirmation through distinct signals for each proton environment in the molecule.



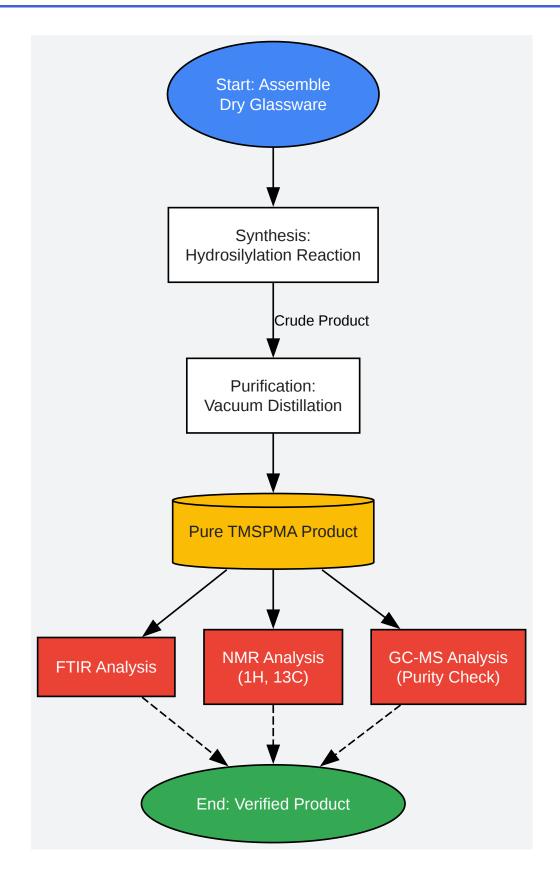
Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~6.10	S	1H	=CH ₂ (vinyl, trans to C=O)
~5.55	S	1H	=CH ₂ (vinyl, cis to C=O)
~4.10	t	2H	-O-CH ₂ -
~3.58	S	9H	-Si-(OCH₃)₃
~1.95	S	3H	-C(CH₃)=
~1.80	m	2H	-CH2-CH2-Si-
~0.70	t	2H	-CH2-Si-

Chemical shifts are approximate and may vary slightly based on solvent and instrument. Data compiled from sources[7][12][13].

Experimental and Characterization Workflow

The overall process from synthesis to final characterization follows a logical progression to ensure the production and verification of a high-purity product.





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Caption: Workflow for TMSPMA synthesis and characterization.



Conclusion

The synthesis of 3-(trimethoxysilyl)propyl methacrylate via hydrosilylation is a robust and well-established method for producing this high-purity bifunctional molecule. Its structure can be unequivocally confirmed through a combination of spectroscopic techniques, primarily FTIR and NMR, which provide a detailed fingerprint of its constituent functional groups. The quantitative data and protocols provided in this guide offer a foundational resource for researchers and scientists working with TMSPMA, enabling its effective application in the development of advanced hybrid materials for a wide range of industries, including pharmaceuticals and drug delivery systems.

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